molecular formula C22H28FN3O2 B2601039 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 1049417-04-0

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2601039
CAS No.: 1049417-04-0
M. Wt: 385.483
InChI Key: SNDSDVYMZFAPBS-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C21H24FN3O4 and a molecular weight of 401.43 .


Synthesis Analysis

The synthesis of piperazine compounds, such as the one , has been extensively studied. A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . This protocol exhibits potential applicability in the synthesis of pharmaceuticals and natural products because of the operational simplicity and the conveniently available reactants .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 654.6±55.0 °C and a predicted density of 1.312±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 1.98±0.10 .

Scientific Research Applications

Radiolabeled Antagonists for Serotonin Receptors Imaging

One of the primary applications of this compound is as a radiolabeled antagonist for the study of serotonin (5-HT1A) receptors using PET. The studies focus on synthesizing and characterizing radioligands that bind selectively to serotonin receptors, allowing for the non-invasive investigation of serotonergic neurotransmission in various animal models and humans. This research has significant implications for understanding the role of serotonin in psychiatric and neurological disorders.

  • Plenevaux et al. (2000) discussed the development of [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, known as [18F]p-MPPF, a 5-HT1A antagonist used in PET to study serotonergic neurotransmission. The research encompasses chemistry, radiochemistry, animal and human data, toxicity, and metabolism studies, presenting a comprehensive overview of the compound's application in neuroscience (Plenevaux et al., 2000).

PET Imaging and Quantification of Serotonin Receptors

Research also extends to comparing the efficiency of various radiolabeled compounds in PET imaging for quantifying serotonin receptors in the brain. This involves evaluating the binding affinity, selectivity, and in vivo behavior of these compounds to determine their suitability for clinical and research applications.

  • Choi et al. (2015) evaluated the potential use of 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide (18F-Mefway) in comparison to another compound for quantifying 5-HT1A receptors in human subjects using PET. The study highlighted differences in regional uptakes, resistance to in vivo defluorination, and suggested 18F-Mefway as a candidate PET radioligand for 5-HT1A receptor imaging (Choi et al., 2015).

Safety and Hazards

The compound is classified as an irritant . Further safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O2/c1-28-19-9-6-18(7-10-19)8-11-22(27)24-12-13-25-14-16-26(17-15-25)21-5-3-2-4-20(21)23/h2-7,9-10H,8,11-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDSDVYMZFAPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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